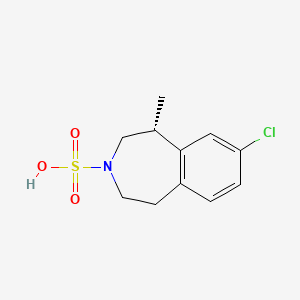

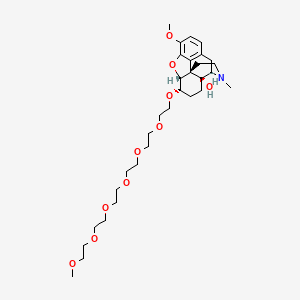

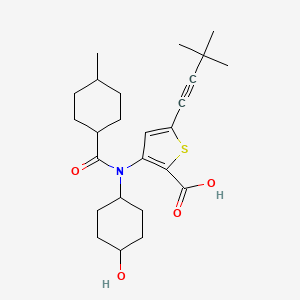

LX-201 cation

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LX-201 cation is a bioactive chemical.

Applications De Recherche Scientifique

Electronic Structure Investigations : A study investigated the electronic structures of ruthenium bis(β-diketonate) complexes, including cationic species, to understand the interaction between ruthenium ions and redox-active verdazyl ligands. This research is crucial for understanding the electronic properties of these complexes in various charged states (McKinnon, Patrick, Lever, & Hicks, 2011).

Colorimetric Chemosensor for Nickel Ions : Another application of LX cations is in chemosensors. A study described a chemosensor LX based on quinoline, which detects Ni2+ ions in aqueous solutions with high sensitivity and selectivity. This kind of sensor can be used for environmental monitoring and industrial applications (Liu, Lin, Wei, & Zhang, 2014).

Characterization in Zeolites : Lithium cations in zeolites, including LiX-1.0 and LiX-1.25, were characterized using neutron diffraction and NMR spectroscopy. This research contributes to the understanding of cation distribution in zeolites, which is significant for applications in catalysis and ion exchange (Feuerstein & Lobo, 1998).

Cationic Complexes in Myocardial Imaging : The development of cationic 99mTc complexes for myocardial perfusion imaging in cardiovascular nuclear medicine has been a significant area of research. This study provides an overview of these developments (Gerundini & Maffioli, 1989).

Luminescence in Metal-Organic Frameworks : The study demonstrates the encapsulation of lanthanide(III) cations in the channels of Al-MIL-53-COOH nanocrystals, leading to tunable and white-light luminescence. This finding has potential applications in LED lamps, barcoded materials, and biological sensors (Zhou & Yan, 2014).

Isotope Effects in Copper Ligand Exchange Systems : The copper isotope effects in Cu-malate ligand exchange systems were explored using ion exchange chromatography, providing insights into the behavior of isotopes in such systems (Matin, Ismail, Nomura, & Fujii, 2002).

Surface Charge Influence on siRNA Delivery : This study investigated the influence of lipoplex surface charge on the delivery and silencing activity of siRNAs, contributing to the development of more effective gene therapy methods (Lavigne et al., 2013).

Anion-Excess Fluorite-Related Phases : Research on LnO1−xF1+2x phases derived from fluorite-type structures by anionic excess helps in understanding defect structures and can aid in developing new materials for various applications (Laval, Taoudi, & Abaouz, 2001).

Optoelectronic Properties of Cationic Iridium(III) Complexes : A comprehensive survey of cationic iridium(III) complexes with nontraditional ligand chelation motifs highlights their optoelectronic properties and potential applications in visual displays, biological probes, and analytical sensors (Ladouceur & Zysman-Colman, 2013).

Hydrogen Storage in Low Silica Type X Zeolites : The study on hydrogen storage capacities of low silica type X zeolites fully exchanged by alkali-metal cations provides insights into potential materials for hydrogen storage applications (Li & Yang, 2006).

Propriétés

Numéro CAS |

71673-82-0 |

|---|---|

Nom du produit |

LX-201 cation |

Formule moléculaire |

C21H28NO6+ |

Poids moléculaire |

390.4555 |

Nom IUPAC |

(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizinium, 6-(acetyloxy)-3-ethylidene-2,3,4,5,6,7,9,13,14,14a-decahydro-5,6,12-trimethyl-2,7-dioxo-, (3E,5R,6R,14aR)- |

InChI |

InChI=1S/C21H28NO6/c1-6-15-11-13(2)21(4,28-14(3)23)20(25)26-12-16-7-9-22(5)10-8-17(18(16)22)27-19(15)24/h6-7,9,13,17H,8,10-12H2,1-5H3/q+1/b15-6+/t13-,17-,21-,22?/m1/s1 |

Clé InChI |

SYWYSTAQDCUFOD-UJYLUETQSA-N |

SMILES |

O=C([C@](C)(OC(C)=O)[C@H](C)C/C1=C\C)OCC2=C3[C@@](OC1=O)([H])CC[N+]3(C)C=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LX-201 cation |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

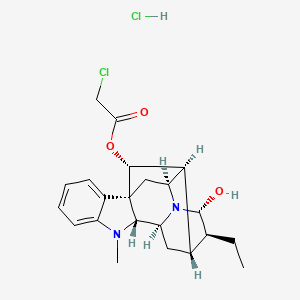

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)